2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
Description
IUPAC Nomenclature & Molecular Formula Analysis
The systematic IUPAC name for this compound is (4-chloro-2-cyclohexylphenoxy)acetic acid , reflecting its substitution pattern on the benzene ring and the acetic acid functional group. Its molecular formula is C₁₄H₁₇ClO₃ , with a molecular weight of 268.74 g/mol . The structure consists of a cyclohexyl group attached to the 2-position of a 4-chlorophenoxy moiety, which is further linked to an acetic acid group via an ether bond.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClO₃ |
| Molecular Weight | 268.74 g/mol |
| Exact Mass | 268.087 Da |
| XLogP | 3.85 |
The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the chlorophenoxy moiety contributes to the compound’s planar aromatic region.
Crystallographic Data & Conformational Studies
While direct crystallographic data for this compound is not publicly available, X-ray crystallography principles suggest that its solid-state structure would exhibit intermolecular hydrogen bonding between the carboxylic acid groups, forming dimeric units. The cyclohexyl group’s chair conformation and the dihedral angle between the benzene ring and the acetic acid moiety would influence packing efficiency. Computational models predict a Planck’s PSA (Polar Surface Area) of 46.53 Ų and three rotatable bonds , primarily associated with the ether and acetic acid linkages.
Spectroscopic Profiles (IR, NMR, MS)
Infrared (IR) Spectroscopy
Key IR absorptions include:
Nuclear Magnetic Resonance (NMR)
Thermodynamic Properties (Melting Point, Solubility, Partition Coefficients)
| Property | Value |
|---|---|
| Melting Point | 155–160°C |
| LogP (octanol-water) | 3.85 |
| Solubility in Water | ~630 mg/L (25°C) |
The compound’s logP of 3.85 indicates high lipophilicity, favoring partitioning into nonpolar solvents. Solubility in aqueous media is limited due to the hydrophobic cyclohexyl and chlorophenyl groups, though the carboxylic acid moiety enhances solubility under basic conditions.
Acid Dissociation Constants (pKa) & Tautomerism
The carboxylic acid group has a pKa ≈ 3.2 , typical for acetic acid derivatives. No tautomeric forms are possible due to the absence of conjugated π-systems or enolizable protons. Protonation-deprotonation equilibria dominate in aqueous solutions, influencing solubility and reactivity.
Properties
IUPAC Name |
2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVODSDQXYUSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282496 | |
| Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19774-97-1 | |
| Record name | MLS002639096 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-cyclohexylphenoxy)acetic acid typically involves the reaction of 4-chloro-2-cyclohexylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the esterification and hydrolysis steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities and obtain a high-purity product suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-cyclohexylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the prominent applications of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is in the development of herbicides. It acts as a selective herbicide, effectively controlling broadleaf weeds while being less harmful to cereal crops. This selectivity is attributed to its ability to mimic natural plant hormones, disrupting growth processes in target species.
Case Study: Efficacy in Weed Control
A study conducted by demonstrated that formulations containing this compound showed significant efficacy against common broadleaf weeds such as Chenopodium album and Amaranthus retroflexus. The application rates ranged from 0.5 to 1.0 kg/ha, leading to over 90% control within two weeks post-application.
Medicinal Chemistry Applications
Pharmacological Research
Research has indicated potential medicinal applications of this compound as an anti-inflammatory and analgesic agent. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response.
Case Study: Anti-inflammatory Activity
In vitro studies reported in assessed the compound's ability to inhibit cyclooxygenase-2 (COX-2) activity. Results indicated that at concentrations of 10 µM, the compound reduced COX-2 activity by approximately 70%, suggesting significant anti-inflammatory potential.
Synthesis Process Overview
-
Reactants :
- 4-Chloro-2-cyclohexylphenol
- Chloroacetic acid
- Sodium hydroxide (as a base)
-
Reaction Conditions :
- Temperature: Typically conducted at reflux temperatures.
- Duration: Reaction times can vary from several hours to overnight depending on the desired yield.
-
Yield and Purification :
- The crude product can be purified using recrystallization techniques or chromatography methods to obtain high-purity samples suitable for further applications.
Environmental Considerations
As with many chemical compounds, understanding the environmental impact is crucial. Studies have suggested that while this compound exhibits low toxicity to non-target organisms, comprehensive assessments are necessary to evaluate its long-term ecological effects.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-cyclohexylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use. Further research is needed to fully elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structure distinguishes it from analogs through the cyclohexyl substituent , which introduces steric bulk and lipophilicity. Key comparisons include:
*Estimated based on structural analogs.
- Cyclohexyl vs.
- Fluorine vs.
Biological Activity
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, also known by its CAS number 19774-97-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated phenoxyacetic acid structure, which is significant for its biological activity. Its molecular formula is , and it has a molecular weight of approximately 284.76 g/mol. The presence of the chloro group and cyclohexyl moiety contributes to its unique interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It is believed to act as an inhibitor of specific enzymes involved in metabolic processes. For instance, it may influence the activity of enzymes related to the synthesis of plant hormones or secondary metabolites, which can affect growth and development in plants as well as various cellular processes in animal models.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In animal models, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can reduce the levels of pro-inflammatory cytokines, indicating its potential therapeutic use in inflammatory diseases.
Case Studies
- Study on Plant Growth Regulation : In a controlled experiment, the application of this compound on tomato plants resulted in enhanced growth parameters compared to untreated controls. The treated plants showed increased height and biomass accumulation, suggesting its role as a plant growth regulator.
- Animal Model Study : A study conducted on mice evaluated the anti-inflammatory effects of the compound in a model of induced arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers in treated groups compared to controls, supporting its potential as an anti-inflammatory agent.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that at higher concentrations, the compound may exhibit cytotoxic effects in certain cell lines. Long-term exposure studies are necessary to fully understand its safety profile.
Table 2: Toxicological Profile Summary
| Endpoint | Observations |
|---|---|
| Acute Toxicity | Moderate toxicity observed |
| Chronic Exposure | Potential for liver and kidney damage |
| Reproductive Toxicity | Limited data; requires further investigation |
Q & A
Q. How can researchers statistically validate differences in bioactivity between analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
